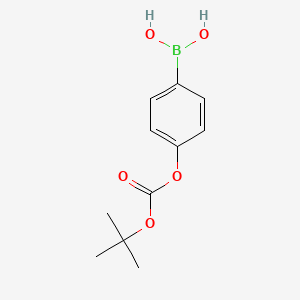

(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO5/c1-11(2,3)17-10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOYMUMPDHVQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301213366 | |

| Record name | Carbonic acid, 4-boronophenyl 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-70-6 | |

| Record name | Carbonic acid, 4-boronophenyl 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, 4-boronophenyl 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagents

The reaction proceeds via nucleophilic acyl substitution, where 4-hydroxyphenylboronic acid reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or pyridine). The base deprotonates the hydroxyl group, enabling attack on the electrophilic carbonyl carbon of Boc₂O.

Typical Conditions :

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature : 0–25°C (room temperature)

- Molar Ratios :

- 4-Hydroxyphenylboronic acid : Boc₂O : Base = 1 : 1.2 : 1.5

- Reaction Time : 4–12 hours

Isolation and Purification

Post-reaction, the mixture is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). Rotary evaporation yields a crude solid, which is recrystallized from hexane/ethyl acetate (3:1 v/v) to achieve >95% purity.

Yield : 70–85% (academic settings)

One-Pot Synthesis from Carboxybenzeneboronic Acid

A patented industrial method bypasses the need for pre-functionalized boronic acids, instead starting with carboxybenzeneboronic acid derivatives. This route combines carboxyl activation and boronation in a single vessel.

Reaction Sequence

- Activation of Carboxylic Acid :

Carboxybenzeneboronic acid reacts with sulfur oxychloride (SOCl₂) to form the acyl chloride intermediate. - Boc Group Introduction :

The acyl chloride reacts with tert-butanol under basic conditions (e.g., sodium tert-butoxide) to install the Boc group.

Key Parameters :

| Parameter | Optimal Range |

|---|---|

| SOCl₂ (equiv) | 1.5–2.0 |

| Reaction Temp | 0–5°C (Step 1); RT (Step 2) |

| Base | Sodium tert-butoxide |

Scalability and Industrial Optimization

The patent CN105017301A demonstrates scalability across three embodiments, achieving 88–95% yields through precise stoichiometric control:

Industrial Performance Data :

| Parameter | Embodiment 2 | Embodiment 3 | Embodiment 4 |

|---|---|---|---|

| SOCl₂ (mol) | 3.3 | 4.5 | 4.2 |

| Yield (%) | 88 | 95 | 90 |

| Purity (%) | 98 | 98 | 98 |

Advantages :

- Eliminates intermediate isolation, reducing production time.

- Compatible with continuous flow reactors for ton-scale synthesis.

Comparative Analysis of Methodologies

Efficiency and Practicality

| Metric | Boc Protection Method | One-Pot Patent Method |

|---|---|---|

| Starting Material Cost | Moderate | Low |

| Reaction Steps | 2 | 1 |

| Max Yield | 85% | 95% |

| Scalability | Limited to batch reactors | Suitable for continuous flow |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules. The reaction mechanism involves the transmetalation of the boronic acid group with a palladium catalyst, forming carbon-carbon bonds between aromatic systems.

Reaction Mechanism

The boronic acid group undergoes oxidative addition to a palladium(0) catalyst, forming a palladium(II) intermediate. Subsequent transmetalation with an aryl halide or triflate leads to the formation of a palladium(II) complex, which undergoes reductive elimination to yield the coupled product .

Reaction Conditions and Examples

Substitution Reactions (Boc Deprotection)

The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, yielding 4-hydroxyphenylboronic acid. This substitution reaction is critical for downstream applications requiring free hydroxyl groups.

Reaction Mechanism

The Boc group undergoes acid-catalyzed cleavage, releasing carbon dioxide and forming a phenolic hydroxyl group. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack on the carbonyl carbon .

Reaction Conditions

-

Reagents : Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfur oxychlorides (SOCl₂)

-

Conditions : Room temperature to 0–5°C, followed by acidification with acetic acid

Oxidation and Reduction

The boronic acid group is susceptible to oxidation and reduction, leading to phenol derivatives or boronate esters, respectively.

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃)

-

Product : Phenol derivatives (e.g., 4-hydroxyphenylboronic acid)

Reduction

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

-

Product : Boronate esters (e.g., 4-tert-butoxycarbonylphenylboronate)

Boronate Ester Formation and Rearrangements

Boronate esters formed by this compound exhibit dynamic cross-linking behavior, enabling transesterification and metathesis reactions.

Transesterification

-

Mechanism : Exchange of diol ligands between boronate esters, accelerated by basic groups (e.g., amines) .

-

Conditions : Aqueous or organic solvents, room temperature .

Metathesis

-

Mechanism : Exchange of aryl groups between boronate esters via a second-order reaction pathway .

-

Conditions : Elevated temperatures (70–100°C) in polar solvents .

Process Optimization

| Parameter | Embodiment 2 | Embodiment 3 | Embodiment 4 |

|---|---|---|---|

| Sulfur oxychlorides (mol) | 3.3 | 4.5 | 4.2 |

| Yield (%) | 88 | 95 | 90 |

| Purity (%) | 98 | 98 | 98 |

Key Challenges

-

Stability : Susceptibility to hydrolysis under acidic conditions requires controlled reaction environments .

-

Scalability : Industrial production demands precise stoichiometric control to minimize by-products .

This compound remains a cornerstone in modern organic synthesis, with ongoing research optimizing its reactivity and stability for diverse applications.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

- (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is primarily utilized as a key reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Cross-Coupling | Forms carbon-carbon bonds between aryl halides and boronic acids | Synthesis of biaryl compounds |

| Substitution Reactions | Removal of the Boc group under acidic conditions | Yields phenylboronic acid |

| Oxidation | Oxidation of the boronic acid group to form phenol derivatives | Production of phenolic compounds |

Drug Development

Medicinal Chemistry

- The compound plays a crucial role in the design and synthesis of new drug candidates, particularly those targeting specific biological pathways. Its ability to inhibit certain enzymes makes it a candidate for developing therapeutic agents against diseases such as cancer and viral infections .

Case Study: HIV Protease Inhibition

- Research has shown that derivatives of this compound can act as potent inhibitors of HIV protease. These inhibitors demonstrate promising results in suppressing viral replication, highlighting the compound's potential in antiviral drug development .

Bioconjugation Techniques

Targeted Therapies

- In bioconjugation applications, this compound facilitates the attachment of biomolecules to surfaces or other molecules. This property enhances the development of targeted therapies and diagnostic tools, particularly in cancer treatment and biomarker detection .

Material Science

Functional Materials

- The compound is also used in creating functional materials such as sensors and catalysts. Its unique properties make it beneficial for industries focused on innovation in nanotechnology and materials engineering .

Biochemical Assays

Detection of Saccharides

- Due to its ability to reversibly bind diol functional groups, this compound is employed in assays for detecting carbohydrate levels. This application is significant for studies involving carbohydrate metabolism and enzyme inhibition.

Summary Table of Biological Activities

| Activity Type | Description | Significance |

|---|---|---|

| Enzyme Inhibition | Inhibits proteasome activity | Potential anticancer properties |

| Carbohydrate Detection | Binds to diol groups for saccharide quantification | Useful in biochemical assays |

| Antimicrobial Potential | Enhances efficacy of β-lactam antibiotics | Addresses antibiotic resistance issues |

Mechanism of Action

The mechanism of action of (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: Lacks the Boc group and has different reactivity and applications.

4-Hydroxyphenylboronic acid: Contains a hydroxyl group instead of the Boc group.

4-(tert-Butoxycarbonyl)phenylboronic acid, pinacol ester: A related compound with a pinacol ester group instead of the boronic acid group

Uniqueness

(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is unique due to the presence of the Boc group, which provides additional stability and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Biological Activity

(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is a compound of significant interest in biochemical research and medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : CHB\O

- Molecular Weight : Approximately 222.05 g/mol

- Solubility : Slightly soluble in water, more soluble in organic solvents

The presence of the boronic acid group allows for reversible binding with diol-containing compounds, which is crucial for its biological activity.

Target Interactions

This compound primarily interacts with diol functional groups through reversible covalent bonding. This interaction is essential for:

- Detection of Saccharides : The compound can form stable complexes with sugars, making it useful in biochemical assays for carbohydrate quantification.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, particularly proteasomes, which are critical in cancer biology.

Biochemical Pathways

The compound influences various cellular processes by modulating signaling pathways and gene expression. Notably, it can alter metabolic pathways and affect cellular homeostasis by inhibiting enzyme activity.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity by inhibiting proteasome activity. This inhibition leads to the accumulation of pro-apoptotic factors and the suppression of oncogenic proteins .

Antimicrobial Activity

Studies have shown that boronic acids can inhibit bacterial β-lactamases, enhancing the efficacy of β-lactam antibiotics. While this compound itself has not demonstrated direct antimicrobial activity, it may enhance the effectiveness of existing antibiotics when used in combination .

Case Studies

-

HIV Protease Inhibition :

A study synthesized phenylboronic acid derivatives as HIV protease inhibitors. The derivatives showed promising results in inhibiting viral replication, suggesting that this compound could be a lead compound for further development . -

Combination Therapy with β-Lactams :

In a study involving sulfonamide boronic acids, it was observed that these compounds could significantly reduce the minimum inhibitory concentration (MIC) of β-lactam antibiotics against resistant strains of bacteria. This highlights the potential role of this compound in overcoming antibiotic resistance .

Applications in Research and Industry

This compound serves multiple roles:

- Organic Synthesis : It is widely used as a building block in Suzuki-Miyaura cross-coupling reactions to create complex organic molecules.

- Drug Development : Its ability to inhibit enzymes makes it a candidate for developing novel therapeutic agents targeting various diseases, including cancer and viral infections.

- Biochemical Assays : The compound is utilized in assays for detecting carbohydrate levels due to its specific binding properties with diols.

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the standard synthetic routes for (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation. For example, palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) are used with aryl halides and boronic acids under inert conditions. Sodium carbonate is a common base, and reactions are refluxed in solvents like 1,2-dimethoxyethane/water mixtures .

- Optimization : Key parameters include catalyst loading (e.g., 5-10 mol%), temperature (80-100°C), and reaction time (2-4 hours). LCMS (e.g., m/z 243 [M+H-C4H9OCO]<sup>+</sup>) and HPLC (retention time: 1.31 minutes under SMD-TFA05 conditions) are critical for monitoring intermediates .

Q. Which analytical techniques are essential for characterizing this boronic acid and its intermediates?

- Primary Tools :

- LCMS : Identifies molecular ion peaks and fragmentation patterns (e.g., loss of tert-butoxycarbonyl groups) .

- HPLC : Validates purity and retention behavior under standardized conditions (e.g., acidic mobile phases) .

- NMR : Confirms regioselectivity of boronation and tert-butyl group integration .

Q. What safety protocols are recommended for handling this compound?

- Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation; use fume hoods. In case of skin contact, wash with soap/water immediately. Store below 4°C in airtight containers to prevent hydrolysis .

- Decomposition Risks : Prolonged storage can lead to boroxine formation or tert-butyl group cleavage. Regularly check for discoloration or precipitates .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki couplings involving this boronic acid?

- Troubleshooting :

- Catalyst Deactivation : Ensure anhydrous conditions to prevent Pd(0) oxidation. Additives like TBAB (tetrabutylammonium bromide) may stabilize intermediates .

- Steric Hindrance : Use electron-deficient aryl partners (e.g., nitro-substituted halides) to improve coupling efficiency.

- Byproduct Analysis : Employ <sup>11</sup>B NMR to detect boronic acid dimerization or trimerization .

Q. Why might discrepancies arise in conductance measurements of boronic acid derivatives under electric potentials?

- Case Study : In single-molecule junction studies, 4-(methylthio)phenyl boronic acid showed distinct 2D conductance histograms at 100 mV (broad peaks) vs. 200 mV (sharp peaks), attributed to voltage-dependent binding to gold electrodes .

- Resolution : Use DFT simulations to model electron transport pathways and validate with controlled-potential electrochemical AFM .

Q. How do functional groups (e.g., tert-butoxycarbonyl) influence boronic acid reactivity in sensor applications?

- Dual Recognition : The tert-butyl group enhances steric protection of the boronic acid, reducing non-specific binding. In caffeine sensors, this moiety improves selectivity for diol-containing analytes by stabilizing transition states .

- Experimental Design : Compare quenching efficiency (via fluorescence assays) of protected vs. deprotected boronic acids to quantify steric effects .

Q. What strategies prevent decomposition during long-term storage of boronic acids?

- Stabilization :

- Lyophilization : Convert to stable pinacol esters (e.g., 4-benzyloxyphenylboronic acid pinacol ester), which resist moisture-induced degradation .

- Inert Atmosphere : Store under argon with molecular sieves to inhibit oxidation .

Data Contradiction Analysis

Q. Conflicting LCMS and HPLC How to resolve?

- Scenario : A synthetic batch shows a dominant LCMS peak at m/z 243 but multiple HPLC peaks.

- Root Cause : Residual tert-butoxycarbonyl-protected intermediates or boroxine side products.

- Solution :

Perform preparative HPLC to isolate fractions.

Characterize each fraction with <sup>1</sup>H NMR and IR to identify functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.